molecular formula C8H11N3O2 B3176803 Morpholino(1H-pyrazol-4-yl)methanone CAS No. 1152749-21-7

Morpholino(1H-pyrazol-4-yl)methanone

Cat. No.: B3176803
CAS No.: 1152749-21-7
M. Wt: 181.19 g/mol
InChI Key: BSUUYSUZYIKWRR-UHFFFAOYSA-N
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Description

Morpholino(1H-pyrazol-4-yl)methanone is a heterocyclic compound that features both morpholine and pyrazole moieties

Scientific Research Applications

Morpholino(1H-pyrazol-4-yl)methanone has several scientific research applications:

Future Directions

The future directions for the study of Morpholino(1H-pyrazol-4-yl)methanone and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential pharmacological applications . The development of new and more potent reversible MAGL inhibitors is one potential area of interest .

Biochemical Analysis

Biochemical Properties

Morpholino(1H-pyrazol-4-yl)methanone plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to interact with soluble epoxide hydrolases, which are enzymes that facilitate the addition of water to an epoxide, resulting in the formation of a vicinal diol . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, which play crucial roles in inflammatory responses . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For instance, its interaction with soluble epoxide hydrolases results in the inhibition of these enzymes, thereby affecting the hydrolysis of epoxides . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression levels of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties, by reducing the levels of pro-inflammatory cytokines . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to affect the activity of enzymes involved in the hydrolysis of epoxides, such as soluble epoxide hydrolases . Additionally, this compound can influence the levels of metabolites by modulating the activity of key metabolic enzymes, thereby altering the overall metabolic balance within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it interacts with enzymes and regulatory proteins to modulate cellular processes . The precise localization of this compound is essential for its role in biochemical reactions and cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(1H-pyrazol-4-yl)methanone typically involves the reaction of 1H-pyrazole-4-carboxylic acid with morpholine in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in a solvent like chloroform. The reaction is carried out at room temperature and the product is purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Morpholino(1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrazole ring or the morpholine moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole or morpholine rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholino(1H-pyrazol-4-yl)methanone is unique due to the presence of both morpholine and pyrazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

morpholin-4-yl(1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-8(7-5-9-10-6-7)11-1-3-13-4-2-11/h5-6H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUUYSUZYIKWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 1H-pyrazole-4-carboxylic acid (1.05 g), 1-{3-(dimethylamino)propyl}-3-ethylcarbodiimide hydrochloride (2.5 g), 1-hydroxybenzotriazole hydrate (1.6 g) and morpholine (1.2 g) in chloroform (18 mL) was stirred overnight at room temperature. The reaction mixture was concentrated under reduced pressure, and the resulting residue was purified by NH-type silica gel column chromatography (eluting solvent: chloroform:methanol=100:0 to 95:5) and silica gel column chromatography (eluting solvent: chloroform:methanol=100:0 to 90:10). The resulting colorless solid was washed with ethyl acetate to give the titled compound (1.00 g) as a colorless solid.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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